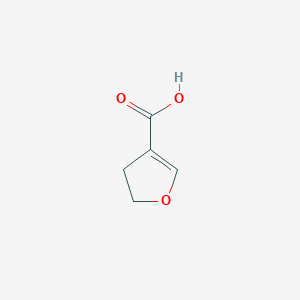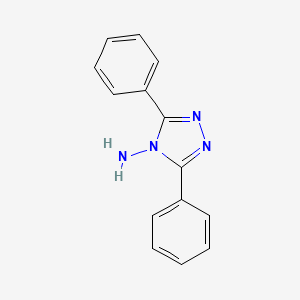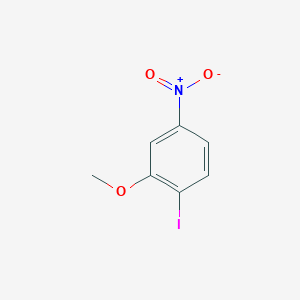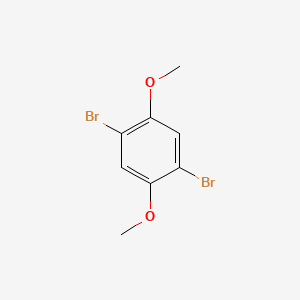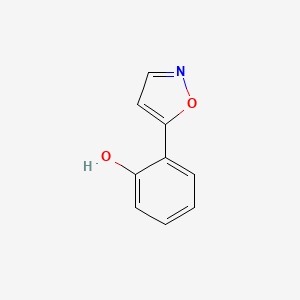
2-(5-Isoxazolyl)phenol
Overview
Description
2-(5-Isoxazolyl)phenol, also known as 5-Isoxazolylphenol or 5-IP, is a phenol derivative with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of biochemical and physiological studies, as well as for laboratory experiments. The structure of 5-IP consists of a phenol group attached to an isoxazole ring. It has been used in a range of studies, including those involving DNA damage and repair, oxidative stress, and apoptosis.
Scientific Research Applications
Antifungal Activity
The synthesis of pyrazolo[1,5-a]pyrimidines derivatives, including isomers 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols, has shown significant antifungal abilities against various phytopathogenic fungi. These compounds, characterized by various spectroscopic methods, demonstrated good antifungal properties, particularly against Colletotrichum gloeosporioides (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Synthesis and Characterization
A new class of isoxazole derivatives, specifically 2-(3-aryl-4-methylisoxazol-5-yl)phenols, was synthesized through regioselective reactions. These compounds were characterized by spectroscopic methods and X-ray crystallography, indicating their potential in various scientific applications (Lokhande, Hasanzadeh, Khaledi, & Ali, 2013).
Antioxidant Properties
Research on bifunctional 2H-imidazole-derived phenolic compounds, which include derivatives of isoxazolylphenol, has revealed significant antioxidant properties. These compounds, exhibiting various structural and antioxidant properties, have been studied for their potential in inhibiting oxidative stress-associated destructive processes (Gerasimova et al., 2021).
Antitumor Activity
Isoxazolyl- and isothiazolylcarbamides, derived from accessible isoxazolyl carboxylic acids, demonstrated high antitumor activity. The synthesis and evaluation of these compounds indicate their potential to increase the effectiveness of cytostatic drugs used in medical practice (Potkin et al., 2014).
RNA Purification
The TRIzol method, involving phenol, is a significant technique for RNA purification. It's particularly useful in situations where cells or tissues are enriched for endogenous RNases. This method, involving solubilization and phase separation, allows for the isolation of RNA, DNA, and protein from a single sample (Rio, Ares, Hannon, & Nilsen, 2010).
Optical Properties
A study on isoxazole derivatives, including 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol, investigated their geometric, charge transport, optoelectronic, and nonlinear optical properties. These findings are significant for applications in semiconducting materials and biological activities (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2016).
properties
IUPAC Name |
2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXTIAEVFSDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425715 | |
| Record name | Phenol, 2-(5-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Isoxazolyl)phenol | |
CAS RN |
61348-47-8 | |
| Record name | Phenol, 2-(5-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Isoxazolyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(5-Isoxazolyl)phenol in the context of Europium (III) chemistry?
A1: 2-(5-Isoxazolyl)phenol is of interest as a ligand in Europium (III) complexes due to its ability to coordinate with the metal ion through both nitrogen and oxygen atoms. This is significant because Europium compounds coordinated solely by nitrogen, especially aromatic nitrogen donors, are less common compared to oxygen-ligated Europium compounds due to weaker metal-nitrogen interactions. [] Researchers are investigating the potential of 2-(5-Isoxazolyl)phenol to create novel Europium (III) complexes with enhanced luminescent properties, potentially leading to new red emitting materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




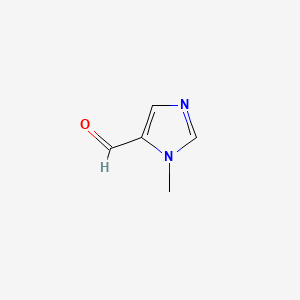
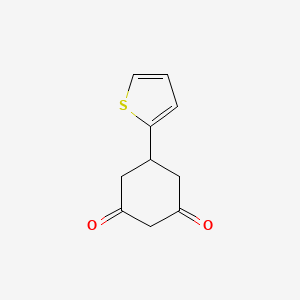

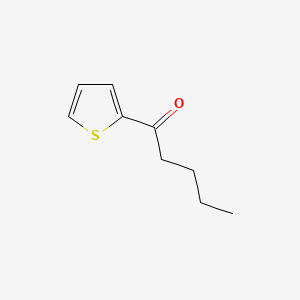
![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
